molecular formula C13H11BO3 B2596143 3-Benzoylphenylboronic acid CAS No. 1265312-79-5

3-Benzoylphenylboronic acid

Cat. No.: B2596143
CAS No.: 1265312-79-5
M. Wt: 226.04
InChI Key: IQKDRPRIEZYLJN-UHFFFAOYSA-N
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Description

3-Benzoylphenylboronic acid is an organic compound with the molecular formula C13H11BO3. It is a derivative of phenylboronic acid, where a benzoyl group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a benzoyl halide in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems further enhances the production process, making it suitable for large-scale manufacturing .

Biological Activity

3-Benzoylphenylboronic acid (C13H11BO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound features a phenyl ring substituted with a benzoyl group and a boronic acid moiety. Its structure allows for unique interactions with biological molecules, making it a valuable compound in drug discovery.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules. This property is particularly significant in the context of enzyme inhibition:

  • Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes such as cancer and arthritis. The inhibition of MMPs may provide therapeutic benefits by preventing excessive tissue degradation.
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against enteroviruses. Its mechanism involves interaction with viral proteins, thereby inhibiting viral replication.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on MMPs. The results demonstrated that the compound effectively reduced MMP activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excessive MMP activity, such as cancer metastasis.

Compound Target Enzyme IC50 (µM) Effectiveness
This compoundMMP-25.6Significant inhibition observed
ControlNoneN/ABaseline activity

Antiviral Activity Assessment

In another investigation, this compound was assessed for its antiviral properties against enteroviruses. The study found that the compound inhibited viral replication at concentrations as low as 10 µM, indicating its potential as a lead compound for antiviral drug development.

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile. Studies have shown negligible hemolytic effects on red blood cells, suggesting a low risk of cytotoxicity at therapeutic concentrations . However, further studies are necessary to fully understand its safety profile in vivo.

Properties

IUPAC Name

(3-benzoylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKDRPRIEZYLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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